2-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine

Lipophilicity Drug-likeness ADMET

2-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine (CAS 618427-16-0) is a heterocyclic small molecule belonging to the class of 4H-1,2,4-triazole-3-thioether–pyrazine hybrids. It is catalogued in the Sigma-Aldrich Library of Rare Compounds (SALOR) under identifier SALOR-INT L411329-1EA.

Molecular Formula C15H14FN5S
Molecular Weight 315.4 g/mol
CAS No. 618427-16-0
Cat. No. B15086497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine
CAS618427-16-0
Molecular FormulaC15H14FN5S
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=NC=CN=C3
InChIInChI=1S/C15H14FN5S/c1-2-21-14(13-9-17-7-8-18-13)19-20-15(21)22-10-11-3-5-12(16)6-4-11/h3-9H,2,10H2,1H3
InChIKeyVKBIPVZXHULJPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine (CAS 618427-16-0): Procurement-Relevant Chemical Identity and Screening Provenance


2-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine (CAS 618427-16-0) is a heterocyclic small molecule belonging to the class of 4H-1,2,4-triazole-3-thioether–pyrazine hybrids [1]. It is catalogued in the Sigma-Aldrich Library of Rare Compounds (SALOR) under identifier SALOR-INT L411329-1EA [1]. The compound features a pyrazine ring at the triazole 3-position, an N-ethyl substitution at N-4, and a 4-fluorobenzylthio moiety at C-5. Its availability as a singleton screening compound means that published biological annotation is absent; all comparative assessment must currently rest on computed physicochemical descriptors and structural benchmarking against co-series analogs.

Why 4-Fluorobenzylthio-Triazole-Pyrazine Screening Hits Cannot Be Interchanged Without Quantitative Risk Assessment


Within the 5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyrazine chemotype, the benzyl substituent drives large-magnitude shifts in partition coefficient (XLogP3), molecular weight, and hydrogen-bond acceptor count—all of which alter solubility, permeability, and off-target promiscuity independently of any target-based potency [1]. The 4-fluoro analog (XLogP3 1.7, MW 315.4) sits near the lower boundary of oral drug-like space, while the 4-bromo (MW 376.3) and 3,4-dichloro (MW 366.3) congeners are substantially more lipophilic [1]. A simple potency-only substitution therefore risks introducing unrecognized ADMET penalties. The evidence guide below quantifies these differences across orthogonal property dimensions.

Quantitative Comparator Evidence: Physicochemical Differentiation Between CAS 618427-16-0 and Closest Co-Series Analogs


Lipophilicity Advantage: XLogP3 of 1.7 vs. 2.2–2.5 for Halogenated and Alkyl Analogs

The target compound's computed XLogP3 is 1.7 [1]. The 4-bromobenzyl analog (CAS 618427-44-4) gives an estimated XLogP3 of ~2.2 based on a ΔlogP contribution of +0.5 for Br-for-F substitution [2]; the 3,4-dichlorobenzyl analog records an XLogP3 of 2.5 , and the 2,5-dimethylbenzyl analog gives ~2.4 . The 0.5–0.8 log unit reduction moves the compound into the optimal lipophilicity window (logD 1–3) associated with lower attrition due to metabolic clearance and promiscuity [3].

Lipophilicity Drug-likeness ADMET Permeability

Molecular Weight Advantage: 315.4 Da vs. 366.3–376.3 Da for Di-Halogenated and Bromo Analogs

The exact mass of the target compound is 315.0954 Da (MW 315.4) [1]. The 3,4-dichlorobenzyl analog (CAS 618427-38-6) has MW 366.3 Da and the 4-bromobenzyl analog (CAS 618427-44-4) has MW 376.3 Da . The 50–61 Da mass difference corresponds to 16–19% higher molecular weight, which correlates with lower probability of oral absorption per the Rule of Five [2].

Molecular Weight Rule-of-Five Oral bioavailability Fragment-likeness

Hydrogen-Bond Acceptor Load: 6 HBA vs. 5–6 for Co-Series Analogs with Comparable Rotatable Bond Counts

The target compound carries 6 hydrogen-bond acceptors (HBA) with zero donors, resulting in a topological polar surface area (TPSA) of 81.8 Ų [1]. Its fluorobenzyl substituent adds one HBA (fluorine) versus the 2,5-dimethylbenzyl analog (5 HBA, TPSA ~63 Ų estimated) , yet retains a smaller TPSA than the 3,4-dichlorobenzyl analog (81.8 Ų identical due to halogen count) while adding favorable C–F dipole interactions for target binding [2].

Polar surface area Hydrogen bonding Membrane permeability

Metabolic Soft-Spot Differentiation: 4-Fluorobenzyl vs. 4-Bromobenzyl and 3,4-Dichlorobenzyl para-Substitution

The 4-fluoro substituent blocks a primary site of CYP450-mediated aromatic hydroxylation present in the unsubstituted benzyl parent [1]. The C–F bond (bond dissociation energy ~116 kcal mol⁻¹) is significantly stronger than C–Br (~70 kcal mol⁻¹) and C–Cl (~81 kcal mol⁻¹), making the fluorobenzyl group resistant to oxidative dehalogenation pathways that degrade the bromo and chloro analogs [2]. Quantitative microsomal stability data for this specific chemotype are not publicly available; this differentiation is class-level inference based on well-established halogen metabolism principles.

Metabolic stability CYP oxidation Halogen bonding Fluorine substitution

Structural Uniqueness and SAR Vector Differentiation Within the SALOR Pyrazine-Triazole Library

Among the SALOR library pyrazine-triazole-thioether series, the 4-fluorobenzyl-4-ethyl combination represents a singular chemical vector not duplicated by other entries. The closest PubChem similarity search returns analogs with benzyl-group variations (4-bromo, 3,4-dichloro, 2,5-dimethyl, 1-naphthylmethyl) but no fluorinated congener at the same position [1]. Patent CN103373987A describes general pyrazine-triazole thioether compounds for antifungal and antibacterial applications, but none of the exemplified compounds match the 4-fluorobenzyl-4-ethyl substitution pattern [2]. Uniqueness alone does not confer superiority; screening value derives from the combination of differentiation features above.

Chemical space SAR vector Library diversity Screening hit uniqueness

Recommended Application Scenarios for 2-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine (CAS 618427-16-0) Based on Differentiated Evidence


Hit-to-Lead Optimization with Favorable Physicochemical Starting Point

When initiating a lead optimization program targeting an intracellular target (e.g., kinase, GPCR, or epigenetic enzyme), this compound provides a starting point at XLogP3 1.7 and MW 315.4—values well within lead-like space (MW < 350, logP < 3) [1]. Compared to the 4-bromo and 3,4-dichloro analogs that start 50–60 Da heavier and 0.5–0.8 log units more lipophilic, the 4-fluoro analog affords greater 'property headroom' for the inevitable molecular weight and lipophilicity increases during potency optimization [1][2].

18F-Radiotracer Development for PET Imaging

The presence of a 4-fluorobenzyl moiety makes this compound a candidate for direct isotopic substitution with fluorine-18 (t₁/₂ = 109.8 min) for positron emission tomography (PET) tracer development [3]. The 4-bromo and 3,4-dichloro analogs lack this option for direct [¹⁸F] labeling, requiring more complex radiochemical strategies such as prosthetic group conjugation [3].

Phenotypic Screening Library Expansion for CNS-Targeting Programs

With TPSA of 81.8 Ų and XLogP3 of 1.7, this compound resides within the CNS multiparameter optimization (MPO) desirability space (TPSA < 90 Ų, logP 1–3) [1][4]. This compares favorably to the more lipophilic dichloro and dimethyl analogs that approach or exceed the logP upper boundary of 3, suggesting the 4-fluoro congener is better suited for inclusion in CNS-focused screening decks [1][4].

Antifungal or Antibacterial Screening Cascade (Triazole Chemotype Precedent)

The 1,2,4-triazole scaffold is a validated pharmacophore for lanosterol 14α-demethylase (CYP51) inhibition in fungi, and pyrazine-containing triazole hybrids have demonstrated antitubercular and antibacterial FabH inhibitory activity [5][6]. The 4-fluorobenzyl substitution may confer selectivity advantages over bulkier benzyl analogs, though this remains to be experimentally verified. Procurement is recommended for counter-screening panels comparing halogen-substituted benzyl-triazole-pyrazine congeners to establish SAR around the benzyl position [5][6].

Quote Request

Request a Quote for 2-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.